Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

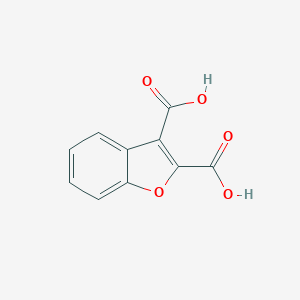

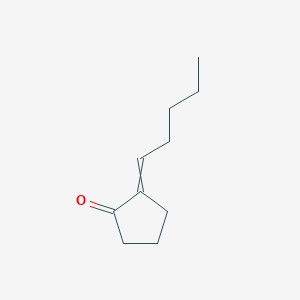

Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester, commonly known as Etomidate, is a medication used for anesthesia induction and sedation. It was first synthesized in 1964 and has been widely used in clinical practice due to its rapid onset and short duration of action. Etomidate is a potent hypnotic agent that produces a state of unconsciousness in patients, allowing for surgical procedures to be performed without pain or discomfort.

Mecanismo De Acción

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. Etomidate enhances the effects of GABA by increasing the affinity of the receptor for GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and ultimately produces the hypnotic and anesthetic effects of Etomidate.

Efectos Bioquímicos Y Fisiológicos

Etomidate has a rapid onset of action, with peak effect occurring within 30 seconds of administration. It has a short duration of action, with recovery occurring within 5-10 minutes after discontinuation of the drug. Etomidate has minimal effects on hemodynamics, making it a useful agent for induction of anesthesia in patients with compromised cardiovascular function. However, Etomidate has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a transient decrease in cortisol levels. This effect can be of concern in critically ill patients who require long-term sedation with Etomidate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Etomidate is a valuable tool for research in the field of neuroscience, as it allows for precise control of neuronal activity and can be used to study the effects of GABAergic modulation on neuronal function. However, Etomidate has limitations as a research tool, as it has off-target effects on other neurotransmitter systems and can produce unwanted side effects such as respiratory depression and muscle relaxation.

Direcciones Futuras

The use of Etomidate in clinical practice and research continues to evolve. Future research may focus on the development of new derivatives of Etomidate with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. In addition, research may explore the potential use of Etomidate in the treatment of other neurological disorders, such as Parkinson's disease or epilepsy. Finally, research may investigate alternative methods of GABAergic modulation that do not have the limitations of Etomidate, such as the use of optogenetics or chemogenetics.

Métodos De Síntesis

Etomidate is synthesized through a multi-step process that involves the reaction of nicotinic acid with ethylene oxide to form the intermediate 6-(2-hydroxyethoxy) nicotinic acid. This intermediate is then reacted with diethylamine to form the final product, Etomidate. The synthesis of Etomidate is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.

Aplicaciones Científicas De Investigación

Etomidate has been extensively studied in the field of anesthesia and sedation. It is commonly used for induction of anesthesia in patients with compromised cardiovascular function, as it has minimal effects on hemodynamics. Etomidate has also been used in the management of status epilepticus and for sedation during mechanical ventilation. In addition, Etomidate has been studied for its potential use in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects.

Propiedades

Número CAS |

18617-51-1 |

|---|---|

Nombre del producto |

Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester |

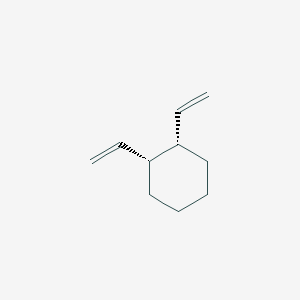

Fórmula molecular |

C14H22N2O3 |

Peso molecular |

266.34 g/mol |

Nombre IUPAC |

ethyl 6-[2-(diethylamino)ethoxy]pyridine-3-carboxylate |

InChI |

InChI=1S/C14H22N2O3/c1-4-16(5-2)9-10-19-13-8-7-12(11-15-13)14(17)18-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |

Clave InChI |

MCRNVQMZPKKJNG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |

SMILES canónico |

CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |

Otros números CAS |

18617-51-1 |

Sinónimos |

6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxylic acid ethyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)